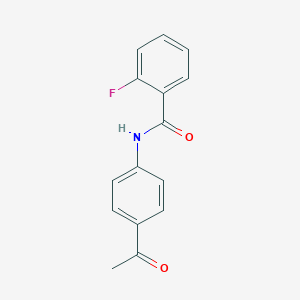

N-(4-acetylphenyl)-2-fluorobenzamide

Overview

Description

“N-(4-acetylphenyl)-2-fluorobenzamide” is a chemical compound with the molecular formula C15H13NO2 . It has an average mass of 239.269 Da and a monoisotopic mass of 239.094635 Da .

Synthesis Analysis

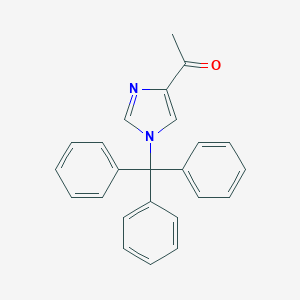

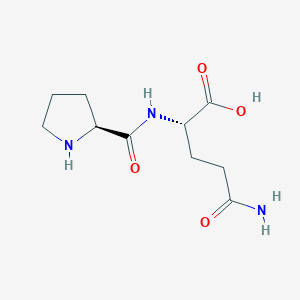

One of the synthesis methods involves the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . This method enables efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .Molecular Structure Analysis

The molecular structure of “this compound” consists of freely rotating bonds, hydrogen bond acceptors, and hydrogen bond donors . The polar surface area is 46 Ų, and the molar refractivity is 70.9±0.3 cm³ .Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm³, a boiling point of 326.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.9±3.0 kJ/mol, and the flash point is 117.4±23.3 °C .Scientific Research Applications

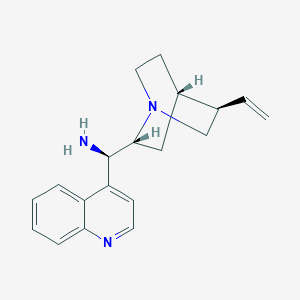

Cognitive-Enhancing Actions in Rats

N-(4-acetylphenyl)-2-fluorobenzamide (FK962) demonstrates cognitive-enhancing effects in rats. It enhances somatostatin release from rat hippocampal slices and ameliorates memory deficits in several rat models, suggesting its potential as a therapeutic agent for cognitive disorders like Alzheimer's disease (Tokita et al., 2005).

Crystal Structures Study

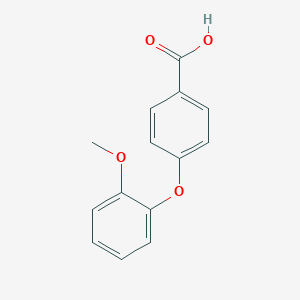

The crystal structures of related N-(arylsulfonyl)-4-fluorobenzamides have been examined, providing insights into their molecular conformations and potential applications in drug design and other chemical processes (Suchetan et al., 2016).

Regional Cerebral Blood Flow and Glucose Metabolism

Research on FK960, a closely related compound, investigates its effects on regional cerebral blood flow and glucose metabolism in aged rhesus macaques. This highlights its potential implications in brain function and dementia research (Noda et al., 2003).

Ureaplasma urealyticum Growth Inhibition

Flurofamide, a derivative of this compound, has been found to inhibit the growth of Ureaplasma urealyticum. Its potent urease inhibitory properties suggest its potential as a chemotherapeutic agent (Kenny, 1983).

Enhancement of Long-Term Potentiation in Hippocampal Slices

FK960 significantly augments long-term potentiation in guinea-pig hippocampal slices, indicating a potential role in modulating cognitive function by enhancing synaptic plasticity in the hippocampal neuronal network (Matsuoka & Satoh, 1998).

18F Labeled FK960 and PET Studies in Monkeys

Research involving the synthesis of 18F-labeled FK960 and its distribution in the brain through PET studies in monkeys contributes to our understanding of drug distribution and potential therapeutic applications in dementia (Murakami et al., 2002).

Inhibition of Urease with Clinical Utility

Flurofamide's potent urease inhibitory activity suggests its utility in treating infection-induced urinary stones, underscoring its significance in urological research and therapy (Millner et al., 1982).

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNNSGIBOCQSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353993 | |

| Record name | N-(4-acetylphenyl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303091-98-7 | |

| Record name | N-(4-acetylphenyl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ACETYLPHENYL)-2-FLUOROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.